

Hpk1-IN-32 Administration for In Vivo Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cells, by attenuating T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, Hpk1 phosphorylates the adaptor protein SLP-76, leading to the dampening of T-cell activation and proliferation.[3][5] This immunosuppressive role makes Hpk1 an attractive therapeutic target in immuno-oncology.[3][6] Inhibition of Hpk1 has been shown to enhance anti-tumor immunity by promoting T-cell activation and overcoming tumor-induced immune suppression.[6][7]

Hpk1-IN-32 is a potent and selective inhibitor of Hpk1 with an IC50 of 65 nM.[5] These application notes provide detailed protocols for the preparation and in vivo administration of **Hpk1-IN-32** for pre-clinical research, along with representative data from studies involving Hpk1 inhibitors.

Data Presentation In Vitro Potency of Hpk1-IN-32



Parameter	Value	Cell Line	Reference
IC50	65 nM	Jurkat	[5]

In Vivo Efficacy of Hpk1 Inhibitors (Representative Data)

The following table summarizes representative in vivo data from studies using other small molecule Hpk1 inhibitors, which are expected to have similar mechanisms of action to **Hpk1-IN-32**.

Compound	Animal Model	Dosage and Administration	Key Findings	Reference
Compound K	1956 Sarcoma Syngeneic Model	30 mg/kg and 100 mg/kg, twice daily for 5 days	Increased inflammatory markers and tumor antigenspecific CD8+ T-cells.	[8]
DS21150768	12 Syngeneic Mouse Cancer Models	Orally bioavailable	Suppressed tumor growth in multiple models, both as monotherapy and in combination with anti-PD-1.	[9]
Unnamed Inhibitor	CT26 Syngeneic Tumor Model	30 mg/kg p.o. twice daily	42% Tumor Growth Inhibition (TGI) as monotherapy; 95% TGI in combination with anti-PD-1.	[10]



Experimental Protocols Formulation of Hpk1-IN-32 for In Vivo Administration

This protocol is based on solubility data provided by commercial suppliers.[5] It is recommended to prepare the formulation fresh on the day of use.[5]

Materials:

- **Hpk1-IN-32** powder
- Dimethyl sulfoxide (DMSO)
- Captisol® (SBE-β-CD) or Corn Oil
- Sterile Saline (0.9% NaCl)
- Sterile vials and syringes
- Vortex mixer
- Sonicator (optional)

Protocol 1: Formulation with SBE-β-CD (for systemic administration)

This formulation is suitable for intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) administration.

- Prepare a 20% SBE-β-CD solution in saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Mix thoroughly until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[5]
- Prepare a stock solution of Hpk1-IN-32 in DMSO: Prepare a 25 mg/mL stock solution of Hpk1-IN-32 in DMSO.
- Prepare the final formulation: For a final concentration of 2.5 mg/mL, add 100 μL of the 25 mg/mL Hpk1-IN-32 stock solution to 900 μL of the 20% SBE-β-CD in saline solution.[5]



• Ensure complete dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] The final solution should be clear.

Protocol 2: Formulation with Corn Oil (for oral administration)

This formulation is suitable for oral gavage (p.o.).

- Prepare a stock solution of Hpk1-IN-32 in DMSO: Prepare a 25 mg/mL stock solution of Hpk1-IN-32 in DMSO.
- Prepare the final formulation: For a final concentration of 2.5 mg/mL, add 100 μL of the 25 mg/mL Hpk1-IN-32 stock solution to 900 μL of corn oil.[5]
- Ensure complete dissolution: Vortex the solution thoroughly to create a uniform suspension.

In Vivo Administration Protocol (General Guidance)

The following is a general guideline for the in vivo administration of **Hpk1-IN-32** in a syngeneic mouse tumor model. The exact dosage and treatment schedule should be optimized for your specific experimental model.

Animal Model:

• Syngeneic tumor models such as MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) are commonly used to evaluate the efficacy of immuno-oncology agents.

Experimental Groups:

- Vehicle Control
- Hpk1-IN-32
- Positive Control (e.g., anti-PD-1 antibody)
- Hpk1-IN-32 + Positive Control

Administration:

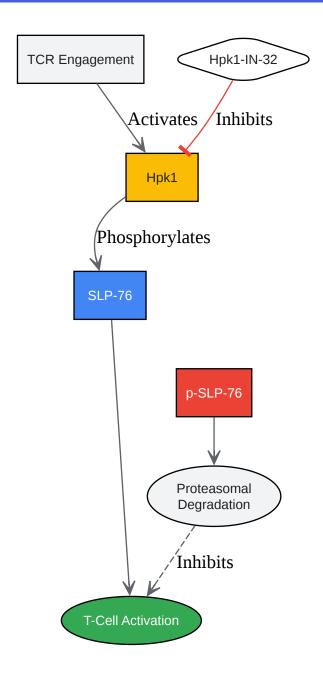
• Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.



- Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
- Dosage and Route: Based on data from other Hpk1 inhibitors, a starting dose of 30-100 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) twice daily is a reasonable starting point.[8][10] The choice of administration route will depend on the formulation used.
- Monitoring: Monitor tumor growth using calipers at regular intervals. Body weight should also be monitored as an indicator of toxicity.
- Endpoint: At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).

Mandatory Visualization

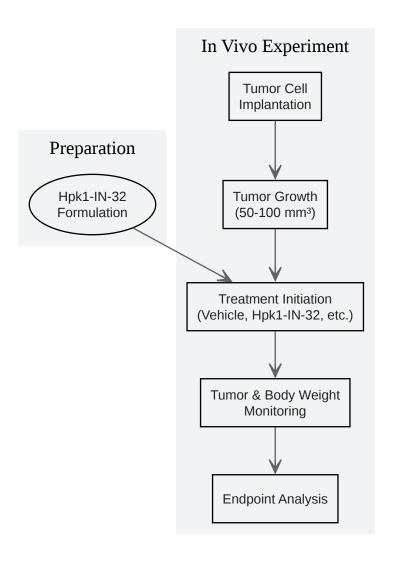




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Caption: Hpk1 Signaling Pathway and Inhibition by Hpk1-IN-32.





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Caption: In Vivo Experimental Workflow for Hpk1-IN-32.

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